molecular formula C7H12ClF4NO B15245134 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride

Katalognummer: B15245134
Molekulargewicht: 237.62 g/mol
InChI-Schlüssel: KFVQCZZBYQXRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the difluoroethyl group: This step usually involves the use of difluoroethylating agents under controlled conditions.

    Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride stands out due to its unique cyclopentanol ring structure and multiple fluorine substitutions. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H12ClF4NO

Molekulargewicht

237.62 g/mol

IUPAC-Name

2-(1-amino-2,2-difluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H11F4NO.ClH/c8-6(9)5(12)3-1-7(10,11)2-4(3)13;/h3-6,13H,1-2,12H2;1H

InChI-Schlüssel

KFVQCZZBYQXRLC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CC1(F)F)O)C(C(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.